5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
CAS No.: 929451-81-0
Cat. No.: VC11936869
Molecular Formula: C25H23NO3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929451-81-0 |
|---|---|
| Molecular Formula | C25H23NO3 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C25H23NO3/c1-16-9-10-20(13-17(16)2)26-25(27)24-18(3)29-23-12-11-21(14-22(23)24)28-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,26,27) |
| Standard InChI Key | FZIHQTLKEYNPBS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C |
Introduction
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been studied for their potential biological activities:
-
Antimicrobial Activity: Some benzofuran derivatives have shown antimicrobial properties, effective against both Gram-positive bacteria and fungi .
-
Anti-inflammatory Activity: Certain compounds have been evaluated for their anti-inflammatory potential, often through in silico studies .
-
Anticancer Activity: There is ongoing research into the anticancer properties of benzofurans, with some compounds demonstrating promising results in preclinical studies.
Spectroscopic and Analytical Techniques
Characterization of benzofuran derivatives typically involves spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): Used to determine the structure and confirm the synthesis of compounds.
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
-
X-ray Crystallography: Offers detailed structural information when crystals are available.
Potential Applications and Future Research
Given the diverse biological activities of benzofurans, 5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide could be explored for similar applications. Future research should focus on synthesizing this compound and evaluating its biological properties through in vitro and in vivo studies.
Data Table: Biological Activities of Benzofuran Derivatives
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Halogenated Benzofurans | Antimicrobial, Antifungal | |
| Pyrazolyl-Benzothiophene | Anti-inflammatory | |
| Thiazolo-Isoindoline Derivatives | Antimitotic |
This table highlights the diverse biological activities associated with benzofuran and related heterocyclic compounds, underscoring the importance of continued research into these molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume